

YF-2 Compound: A Technical Guide to its Structure and Mechanism of Action

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Compound of Interest

Compound Name: *N*-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide

Cat. No.: B2446539

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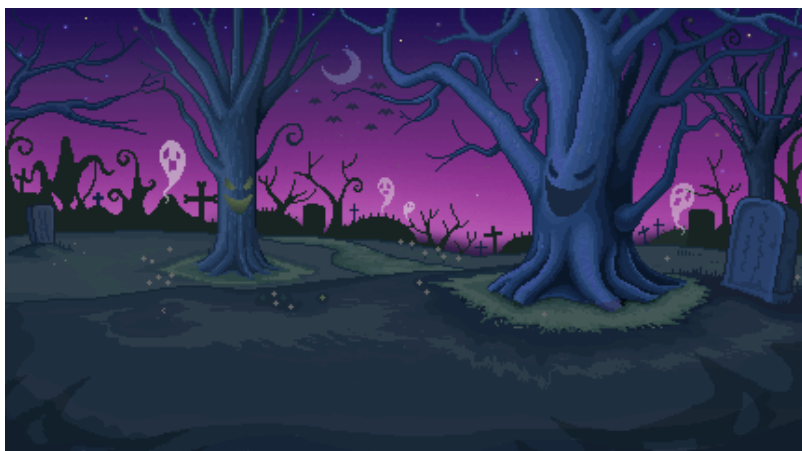
Introduction

YF-2 is a novel small molecule compound identified as a first-in-class activator of histone acetyltransferases (HATs). Specifically, it targets the CREB-binding protein (CBP) and its paralog p300, as well as p300/CBP-associated factor (PCAF) and GCN5. By allosterically activating these key epigenetic regulators, YF-2 enhances histone acetylation, leading to the modulation of gene expression. This activity gives YF-2 significant therapeutic potential, particularly in oncology and neurodegenerative diseases. This document provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to YF-2.

Chemical Structure

The chemical structure of YF-2 is provided below. The structure was rendered from its SMILES (Simplified Molecular Input Line Entry System) notation.

Chemical Formula: C₂₀H₂₂ClF₃N₂O₃ Molecular Weight: 430.85 g/mol CAS Number: 1311423-89-8 SMILES: CCOC1=C(C(=CC=C1)OCCN(C)C)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F



Mechanism of Action

YF-2 functions as a highly selective, blood-brain-barrier permeable activator of histone acetyltransferases (HATs). Unlike many epigenetic modulators that act as inhibitors, YF-2 enhances the enzymatic activity of CBP/p300 and GCN5/PCAF. This activation is achieved through an allosteric mechanism.

Recent studies in the context of Diffuse Large B-Cell Lymphoma (DLBCL) have elucidated that YF-2 interacts with the bromodomain and RING domains of CBP/p300.^{[1][2]} This interaction induces a conformational change in the catalytic pocket, facilitating increased acetylation.^[1] Furthermore, YF-2 promotes the autoacetylation of CBP/p300, which is a critical step for maintaining their normal function and further enhancing their enzymatic activity.^[1]

The downstream effects of YF-2-mediated HAT activation are profound, leading to increased acetylation of histone and non-histone proteins. A key consequence is the modulation of the p53:BCL6 axis. By inducing CBP/p300-mediated acetylation of p53 and BCL6, YF-2 can influence critical cellular processes such as apoptosis and cell cycle progression.^{[1][2]} Additionally, YF-2 has been shown to upregulate the interferon-gamma pathway, leading to increased expression of MHC Class I and II, suggesting a role in restoring immune surveillance.^[1]

Quantitative Data

The following tables summarize the available quantitative data for the YF-2 compound, detailing its enzymatic activation, cellular activity, and biophysical interactions.

Table 1: In Vitro Enzymatic Activity of YF-2

Target Enzyme	Assay Type	Parameter	Value (μM)
CBP	Cell-free HAT activation	EC50	2.75[3]
p300	Cell-free p53 acetylation	EC50	6.05[1]
PCAF	Cell-free HAT activation	EC50	29.04[3]
GCN5	Cell-free HAT activation	EC50	49.31[3]
p300	Cell-free BCL6 acetylation	IC50	1.58[2]

Table 2: Cellular Activity of YF-2 in DLBCL Cell Lines

Cell Line	Genotype	Assay Type	Parameter	Value (μM)
OCI-Ly7	EP300 +/-	Annexin V / CellTiter Glo	IC50	14.05[1]
OCI-Ly7	Wild-type	Annexin V / CellTiter Glo	IC50	23.7[1]

Table 3: Biophysical Interaction of YF-2 with CBP/p300

Protein Domain	Assay Type	Parameter	Value (°C)
p300 catalytic core	Thermal Shift Assay	ΔTm	-2.9[1]
CBP catalytic core	Thermal Shift Assay	ΔTm	-3.4[1]
Bromodomain	Thermal Shift Assay	ΔTm	-5.6[1]

Experimental Protocols

Detailed experimental protocols for YF-2 are not yet widely available in peer-reviewed literature. However, based on the nature of the compound and the reported assays, the following methodologies are representative of the techniques likely employed.

Histone Acetyltransferase (HAT) Activity Assay (General Protocol)

This protocol describes a common method for measuring HAT activity, which can be adapted to assess the activation by YF-2.

- Reagent Preparation:
 - Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF).
 - Reconstitute recombinant HAT enzyme (CBP, p300, PCAF, or GCN5) in the reaction buffer.
 - Prepare a histone substrate solution (e.g., H3 or H4 peptides or core histones) in the reaction buffer.
 - Prepare a solution of Acetyl-Coenzyme A (Acetyl-CoA), which can be radiolabeled ($[^3\text{H}]$ or $[^{14}\text{C}]$) or unlabeled depending on the detection method.
 - Prepare a stock solution of YF-2 in a suitable solvent (e.g., DMSO).
- Assay Procedure:
 - In a microplate, combine the reaction buffer, histone substrate, and varying concentrations of YF-2 (or vehicle control).
 - Initiate the reaction by adding the HAT enzyme and Acetyl-CoA.
 - Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).
- Detection and Analysis:

- Radiometric Detection: If using radiolabeled Acetyl-CoA, spot the reaction mixture onto a filter paper, wash to remove unincorporated Acetyl-CoA, and measure the incorporated radioactivity using a scintillation counter.
- Colorimetric/Fluorometric Detection: For unlabeled assays, the production of Coenzyme A can be coupled to a colorimetric or fluorometric reporter system.^[4]
- Plot the measured activity against the concentration of YF-2 and fit the data to a dose-response curve to determine the EC50 value.

Thermal Shift Assay (TSA)

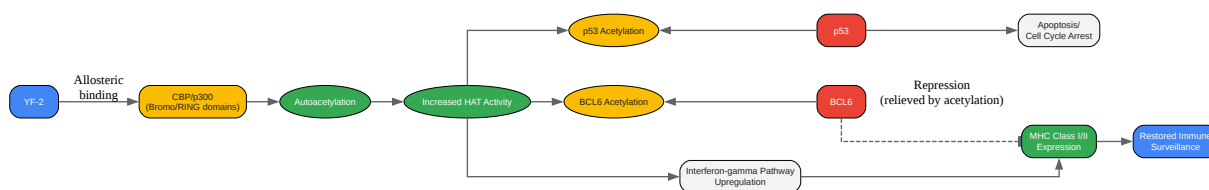
TSA is used to assess the direct binding of a ligand to a protein by measuring changes in the protein's thermal stability.

- Reagent Preparation:
 - Prepare a buffer solution for the protein of interest (e.g., HEPES buffer with appropriate salts).
 - Dilute the purified target protein (e.g., CBP/p300 catalytic core or bromodomain) to the desired concentration in the assay buffer.
 - Prepare a stock solution of a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange).
 - Prepare a stock solution of YF-2 in a suitable solvent (e.g., DMSO).
- Assay Procedure:
 - In a PCR plate, mix the protein solution, the fluorescent dye, and either YF-2 or a vehicle control.
 - Seal the plate and place it in a real-time PCR instrument.
- Data Acquisition and Analysis:

- Program the instrument to slowly increase the temperature in small increments (e.g., 1°C per minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).
- Measure the fluorescence intensity at each temperature increment.
- Plot the fluorescence intensity versus temperature to generate a melting curve.
- The melting temperature (T_m) is the midpoint of the transition. The change in T_m (ΔT_m) in the presence of YF-2 indicates a direct interaction.[5]

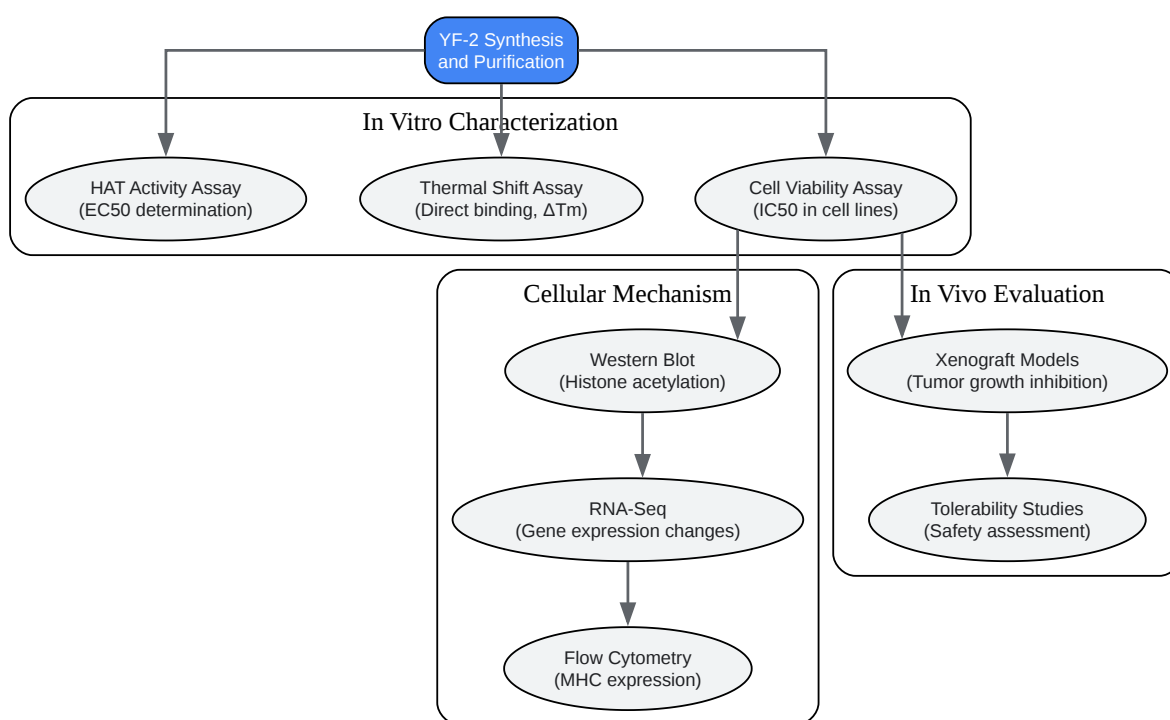
Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of YF-2 in DLBCL and a general experimental workflow for its characterization.



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Caption: Proposed signaling pathway of YF-2 in DLBCL.



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Caption: General experimental workflow for the characterization of YF-2.

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